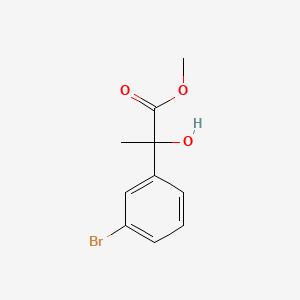

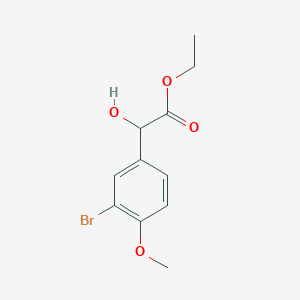

Methyl 2-(3-bromophenyl)-2-hydroxypropanoate

Descripción general

Descripción

“Methyl 2-(3-bromophenyl)-2-hydroxypropanoate” is used as a reagent to synthesize the methyl ester derivative of ®-Flurbiprofen . ®-Flurbiprofen is a nonsteroidal anti-inflammatory drug that exists as a racemate and also has potential application as a treatment for patients with Alzheimer’s Disease .

Synthesis Analysis

The synthesis of “Methyl 2-(3-bromophenyl)-2-hydroxypropanoate” involves several steps. One of the key steps is the protodeboronation of pinacol boronic esters . This process is not well developed and utilizes a radical approach . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-bromophenyl)-2-hydroxypropanoate” can be represented by the InChI code: 1S/C10H11BrO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3 . The molecular weight of the compound is 243.1 .Chemical Reactions Analysis

“Methyl 2-(3-bromophenyl)-2-hydroxypropanoate” is involved in various chemical reactions. For instance, it is used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . It is also used in the synthesis of diarylborinic acids and their four-coordinated analogs .Physical And Chemical Properties Analysis

“Methyl 2-(3-bromophenyl)-2-hydroxypropanoate” is a liquid at room temperature . It has a molecular weight of 243.1 . The compound should be stored in a sealed container in a dry room .Aplicaciones Científicas De Investigación

1. Synthesis and Stereochemistry in Organic Chemistry

Methyl 2-(3-bromophenyl)-2-hydroxypropanoate is involved in the study of stereochemistry in organic synthesis. For example, in the Reformatsky reaction with 2-phenylpropanal, it produces diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates, which are used to understand stereochemical configurations in organic compounds (Matsumoto & Fukui, 1972).

2. Natural Product Synthesis

This compound is seen in the synthesis of natural products. For instance, phenylpropanoids and propanoates similar to methyl 2-(3-bromophenyl)-2-hydroxypropanoate were isolated from the fruits of Morinda citrifolia, indicating its role in the synthesis of complex natural molecules (Wang et al., 2011).

3. Pharmacokinetics Studies

In pharmacokinetics, derivatives of methyl 2-(3-bromophenyl)-2-hydroxypropanoate, like isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, are studied for their distribution and concentration in biological systems. For example, a method was established to determine the concentration of such derivatives in plasma and tissues of rabbits (Zheng Xiao-hui, 2009).

4. Biological Activity and Drug Development

The compound is involved in the synthesis of novel N-(α-Bromoacyl)-α-amino esters, which are investigated for biological activities like cytotoxicity, anti-inflammatory, and antibacterial properties. This suggests its potential in the development of new drugs (Yancheva et al., 2015).

5. Sensory Properties in Chemistry

In the field of sensory chemistry, derivatives of methyl 2-(3-bromophenyl)-2-hydroxypropanoate are synthesized for their musk-like odor properties. This demonstrates its application in fragrance chemistry (Eh, 2003).

6. Novel Synthesis Methods

The compound is utilized in novel synthesis methods, such as the preparation of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde in water, demonstrating its versatility in organic synthesis (Fu et al., 2022).

Safety and Hazards

“Methyl 2-(3-bromophenyl)-2-hydroxypropanoate” is classified as a hazardous substance. It is harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used and the compound should be handled in a well-ventilated area .

Mecanismo De Acción

Target of Action

Methyl 2-(3-bromophenyl)-2-hydroxypropanoate is a complex organic compound. Bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions, which involve palladium as a catalyst .

Mode of Action

The reaction involves the oxidative addition of the electrophilic organic group to palladium, forming a new Pd–C bond .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound can participate in carbon–carbon bond-forming reactions .

Result of Action

Bromophenyl compounds are often used in organic synthesis, particularly in carbon–carbon bond-forming reactions .

Propiedades

IUPAC Name |

methyl 2-(3-bromophenyl)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-10(13,9(12)14-2)7-4-3-5-8(11)6-7/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSGTXGMPFIOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid](/img/structure/B1427866.png)

![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)

![2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol](/img/structure/B1427874.png)

![1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1427875.png)

![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1427881.png)

![[1-(2-Chlorophenyl)cyclohexyl]methanamine](/img/structure/B1427883.png)